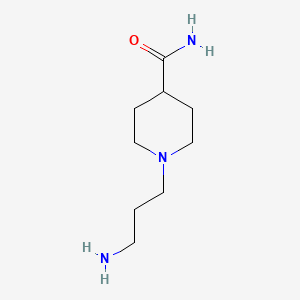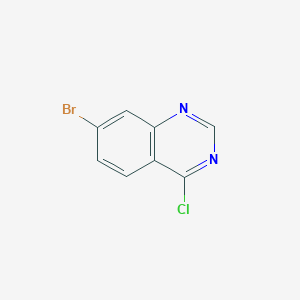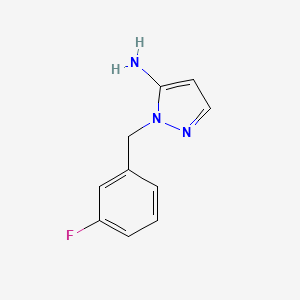![molecular formula C11H17N3O B1284701 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 953751-96-7](/img/structure/B1284701.png)
1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives is often achieved through multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically . Similarly, the synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles also utilizes a three-component condensation approach, highlighting the electrochemical method's regioselectivity and the analytical purity of the products .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with multiple functional groups attached to the piperidine core. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an intricate network of hydrogen bonds, including 20 independent hydrogen bonds within its crystal structure . This indicates that piperidine derivatives can form stable and complex molecular structures with potential for diverse chemical interactions.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions due to their reactive functional groups. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in forming new carbon-nitrogen bonds, which is a key reaction in the synthesis of many pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated, revealing the importance of the basicity of the piperazinyl group and the presence of certain acylated groups for biological activity . This suggests that the physical properties such as solubility, and chemical properties like basicity, are crucial for the pharmacological profile of these compounds.
Applications De Recherche Scientifique
Topoisomerase II Inhibition
- Topoisomerase II Inhibitory Activity : A derivative of the compound 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, specifically 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, has shown significant inhibitory activity against mammalian topoisomerase II. This property translates to modest in vitro cytotoxicity and in vivo activity, indicating its potential in cancer research and therapy (Wentland et al., 1993).
Antibacterial Activity
- Quinolone Antibacterials : Structural analogues of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These compounds, particularly those with a 1,2,3,6-tetrahydro-4-pyridinyl substituent, displayed high in vitro and in vivo antibacterial activity, highlighting their significance in developing new antibacterial agents (Laborde et al., 1993).
Synthesis of Heterocyclic Compounds
- Cyclization for Heterocyclic Compounds : Piperidine-mediated cyclization, involving compounds related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, has been developed for synthesizing 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This method provides a highly efficient route to functionalized 5H-chromeno[2,3-b]pyridines from readily available substrates (Zhang et al., 2021).
Removal and Recovery of Anions
- Selective Anion Precipitation : The compound 1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, closely related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, has been synthesized and tested for its ability to selectively precipitate anions. It shows a strong reaction with oxyanions of Group VIB and vanadium, demonstrating its potential in environmental chemistry for anion removal and recovery from aqueous solutions (Heininger & Meloan, 1992).
Synthesis of Bioactive Compounds
- Synthesis of Bioactive Derivatives : Research has been conducted on the synthesis of bioactive compounds like 4-phenyl-1,2,4-triazoline-5-thione derivatives, involving reactions with piperazine derivatives closely related to 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol. These compounds have shown antibacterial activities, indicating their importance in pharmaceutical research (Pitucha et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIEPGWBREWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)
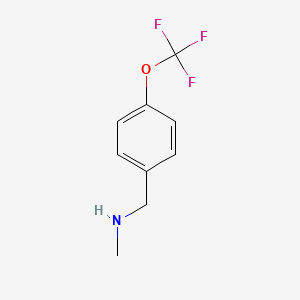

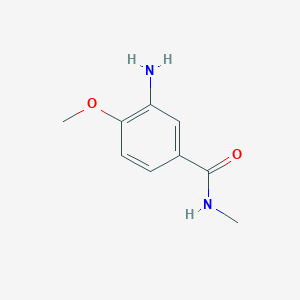

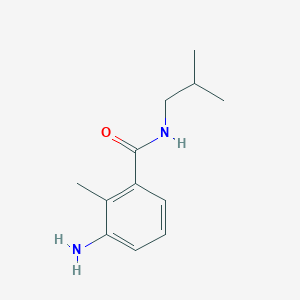
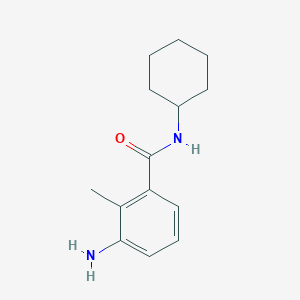
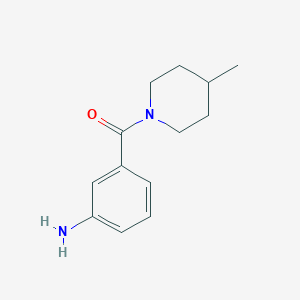
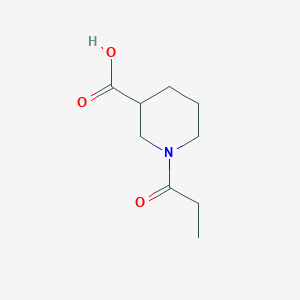

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
